molecular formula C5H7N3 B021590 5-Pyrimidinemethanamine CAS No. 25198-95-2

5-Pyrimidinemethanamine

Cat. No.: B021590
CAS No.: 25198-95-2
M. Wt: 109.13 g/mol
InChI Key: USRYWZFLGFQQEB-UHFFFAOYSA-N
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Description

5-Pyrimidinemethanamine (CAS 25198-95-2) is a high-purity (≥97%) pyrimidine compound serving as a versatile synthetic intermediate and building block for research. Its structure, featuring both a pyrimidine ring and a reactive amine group, provides multiple sites for chemical modification and interaction. Research Applications & Value: This compound is a valuable nucleophile for use in nucleotide analog studies, given its structural resemblance to naturally occurring pyrimidine bases like cytosine and thymine. It functions as a key synthetic intermediate in agrochemical research and is useful for the synthesis of more complex molecules. The primary mechanism of action involves its reactivity as a nucleophile with electrophiles in the presence of an acid catalyst. The reaction proceeds through a two-step mechanism wherein the pyrimidine ring reacts with formaldehyde to form an intermediate, which subsequently undergoes a rearrangement to yield the product. This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrimidin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-1-5-2-7-4-8-3-5/h2-4H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRYWZFLGFQQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596811
Record name 1-(Pyrimidin-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25198-95-2
Record name 1-(Pyrimidin-5-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID40596811
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Record name pyrimidin-5-ylmethanamine
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Ii. Advanced Synthetic Methodologies for 5 Pyrimidinemethanamine and Its Derivatives

Recent Advances in Conventional Synthetic Routes

Conventional multi-step synthesis remains a fundamental approach for producing 5-Pyrimidinemethanamine and its derivatives. However, recent research has concentrated on optimizing these routes for better outcomes.

The optimization of multi-step reactions is crucial for enhancing the cost-effectiveness and quality of the final product. azom.com Achieving high yields and purity requires a thorough understanding of reaction kinetics and the implementation of effective purification methods. azom.com The complexity of multi-step syntheses often leads to lower yields, making optimization a key challenge. azom.com

One approach to optimization involves a one-pot, three-component reaction using a buffering agent like triethylammonium (B8662869) acetate (B1210297) as a catalyst. This method has been shown to produce pyranopyrimidine derivatives in high yields (86–97%). nih.gov Another strategy involves the use of ionic liquids, such as l-proline (B1679175) nitrate (B79036), which has been demonstrated to significantly increase the yield of pyrimidine (B1678525) derivatives compared to non-catalyzed reactions. japsonline.com The optimal conditions for this reaction were found to be a 3% mol catalyst concentration in methanol, resulting in a yield of 86.74%. japsonline.com

Recent advancements in automated self-optimizing flow reactors (ASFRs) offer a promising avenue for reaction optimization. These systems combine automation, artificial intelligence, and in-line analytics to streamline the optimization process, minimizing waste and enhancing yield and throughput. beilstein-journals.org By integrating machine learning algorithms, multiple parameters like yield, purity, and cost can be optimized simultaneously in a closed-loop system. beilstein-journals.org

Table 1: Comparison of Catalytic Systems for Pyrimidine Derivative Synthesis

CatalystSolventTemperatureYield (%)Reference
l-proline nitrate (3% mol)MethanolRoom Temperature86.74 japsonline.com
Triethylammonium acetateNot specifiedNot specified86-97 nih.gov
NoneMethanolRoom Temperature<35 japsonline.com

This table illustrates the significant impact of catalyst selection on the yield of pyrimidine derivatives in conventional synthesis.

In the multi-step synthesis of complex molecules like pyrimidine derivatives, the use of protecting groups is often essential to ensure chemoselectivity. mdpi.com The choice of protecting groups is critical and is based on the efficiency of the protection and deprotection steps, as well as their compatibility with other functional groups in the molecule. mdpi.com

A variety of protecting groups, including acyl, benzyl, trityl, and silyl (B83357) ethers, are commonly used for the selective protection of hydroxyl groups in nucleoside chemistry. mdpi.com For pyrimidine nucleosides, the diphenylmethyl (DPM) ether group has been investigated as a protective group. mdpi.com A convenient method for the protection of hydroxyl groups as DPM ethers has been developed using palladium(II) chloride as a catalyst, achieving yields of 70–90%. mdpi.comresearchgate.net Notably, the deprotection of these DPM ethers can be achieved under similar mild conditions, simply by changing the solvent to ethanol (B145695) and heating. mdpi.com

The methoxymethyl (MOM) group is another protecting group used for the nitrogen moieties in the pyrimidine ring. nih.gov Different synthetic methods can be employed to introduce the MOM group, such as the silylation of uracil (B121893) followed by an in situ reaction with MOMCl, or by using potassium carbonate as a deprotonating agent. nih.gov These methods can lead to the formation of N,N-1,3-diMOM, N-1-MOM, and N-3-MOM pyrimidine derivatives in varying yields. nih.gov

Table 2: Yields of MOM-protected Pyrimidine Derivatives by Different Methods

This table compares the yields of different MOM-protected pyrimidine derivatives obtained through two distinct synthetic strategies.

Innovations in Continuous Flow Synthesis for Enhanced Efficiency

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processes. researchgate.netrsc.org This approach is particularly beneficial for the synthesis of this compound and its derivatives, enabling improved process control and safety. researchgate.netmdpi.com

One of the primary advantages of continuous flow synthesis is the significant reduction in reaction time. mdpi.com For instance, a two-step tandem synthesis of sugar-containing pyrimidine derivatives in a continuous-flow microreactor was completed in 40 minutes, compared to 48 hours under conventional shaking conditions, while achieving yields between 34.8% and 69.1%. researchgate.net Similarly, the synthesis of a key intermediate of Vitamin B1 was achieved in 12 minutes in a flow system, a substantial improvement from the 2 hours required in a batch process. researchgate.net

Precise temperature control is a hallmark of continuous flow systems and is critical for managing highly exothermic reactions and preventing the formation of unstable intermediates. mdpi.comresearchgate.netnih.gov The ability to accurately manage reaction temperature leads to better control of reaction kinetics and product distribution. nih.gov For example, the generation of highly reactive lithium ynolates, which typically requires cryogenic temperatures in batch reactions, can be performed at 30°C in a continuous flow system with a residence time of just 2.5 seconds. rsc.org

Real-time reaction monitoring is another key feature of flow chemistry, often facilitated by integrated Process Analytical Technology (PAT) such as in-line Raman spectroscopy or ReactIR. sailife.comrsc.org This allows for the continuous monitoring of reaction parameters like temperature, pressure, and concentration, enabling immediate adjustments to maintain optimal conditions. sailife.com This level of control ensures reproducibility and facilitates process optimization. nih.gov

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

ParameterBatch SynthesisContinuous Flow SynthesisReference
Reaction Time (Sugar-containing pyrimidines)48 hours40 minutes researchgate.net
Reaction Time (Vitamin B1 intermediate)2 hours12 minutes researchgate.net
Temperature ControlDifficult, potential for hot spotsPrecise and uniform researchgate.netnih.gov
Reaction MonitoringOffline analysisIn-line, real-time sailife.com

This table highlights the significant advantages of continuous flow synthesis over traditional batch methods in terms of reaction time and process control.

Novel Catalytic Approaches in this compound Synthesis

Catalysis plays a central role in modern organic synthesis, offering pathways to more efficient and sustainable chemical transformations. mdpi.commpg.de The development of novel catalytic systems is a key area of research for the synthesis of this compound and its derivatives.

Recent advancements have explored the use of various catalysts to improve the synthesis of pyrimidines. For example, l-proline nitrate in an ionic liquid phase has been shown to be an effective catalyst for the Biginelli multicomponent reaction, significantly increasing the yield of pyrimidine derivatives. japsonline.com Metal-free conditions have also been developed, utilizing catalysts like trifluoroacetic acid (TFA) in water for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com

Heterogeneous catalysts, such as α-Fe2O3-MCM-41-piperazine, have been employed for the multicomponent synthesis of trisubstituted pyrimidines. researchgate.net These catalysts offer the advantage of easy separation and recyclability. researchgate.net Solid base catalysts, like Al2O3-OBa, have also been used for the synthesis of new pyrimidine derivatives from chalcones and urea (B33335). centralasianstudies.org

Furthermore, enzymatic catalysis has been integrated into continuous flow systems. For example, Lipozyme® TL IM has been used as a catalyst in a two-step tandem synthesis of sugar-containing pyrimidine derivatives in continuous-flow microreactors, achieving high regioselectivity. researchgate.net The use of earth-abundant and non-toxic metal catalysts is a growing area of focus, aiming to develop more sustainable and environmentally friendly synthetic approaches. mpg.de

Exploration of Metal-Mediated and Organocatalytic Transformations

The synthesis of complex pyrimidine derivatives increasingly relies on modern catalytic methods. Metal-mediated reactions, such as cross-coupling and cyclization, are powerful tools for forming key carbon-carbon and carbon-heteroatom bonds. psgcas.ac.innptel.ac.inntu.edu.sgcaltech.edu For instance, a Negishi coupling was effectively used to synthesize a pyrimidyl benzoic acid, a crucial fragment for a potent receptor antagonist. nih.gov Other notable metal-catalyzed processes include copper-mediated and palladium-catalyzed N-arylation reactions to construct fused heterocyclic systems. researchgate.net Nickel-catalyzed reductive cyclization has also emerged as a potent method for synthesizing complex cyclic structures, a strategy with potential applications in this field. chemrxiv.org

Organocatalysis offers a complementary, metal-free approach, often providing high levels of stereoselectivity. diva-portal.orgrsc.org The development of organocatalytic artificial enzymes is a testament to the growing sophistication of this field, aiming to combine the selectivity of enzymes with the broad reaction scope of small-molecule catalysts. rsc.org Domino reactions, which create multiple bonds in a single synthetic operation, are particularly efficient and have been developed using organocatalysts for the asymmetric synthesis of complex heterocyclic molecules. diva-portal.org

Catalytic Method Description Application Example Reference
Metal-Mediated Utilizes transition metal complexes to catalyze reactions like cross-coupling, cyclization, and C-H activation.Negishi coupling for pyrimidyl benzoic acid synthesis. nih.gov
Metal-Mediated Copper or Palladium catalysts used for intramolecular N-arylation.Formation of benzo-fused N-heterocycles. researchgate.net
Organocatalytic Uses small, chiral organic molecules as catalysts, often in domino or tandem reactions.Asymmetric synthesis of polysubstituted proline derivatives. diva-portal.org

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of chiral molecules is of paramount importance, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired biological activity. Several advanced strategies have been employed to control stereochemistry in the synthesis of pyrimidine analogues.

An asymmetric synthesis of the dual orexin (B13118510) receptor antagonist MK-6096, which contains a pyrimidine moiety, highlights a multi-step approach to achieving high stereoselectivity. nih.gov Key steps in this synthesis include a biocatalytic transamination and a trans-selective Mukaiyama aldol (B89426) reaction to build a chiral piperidinyl fragment before its coupling to the pyrimidine core. nih.gov Another powerful technique involves the diastereoselective addition of an organometallic reagent, such as an allylic indium intermediate, to a chiral N-tert-butanesulfinyl imine. researchgate.net This method allows for the creation of chiral amine derivatives that can be further elaborated into complex heterocyclic structures. researchgate.net Chiral phosphoric acid catalysis has also been successfully used to achieve enantioselective heterodimerization in the synthesis of alkaloid analogues. rsc.org

Stereoselective Method Key Reagents/Catalysts Application Reference
Biocatalytic TransaminationTransaminase enzymeAsymmetric synthesis of a chiral piperidinyl ether fragment for MK-6096. nih.gov
Mukaiyama Aldol ReactionLewis acid, silyl enol ethertrans-selective aldol reaction in the MK-6096 synthesis. nih.gov
Indium-Promoted AllylationAllyl bromide, indium powderDiastereoselective addition to chiral N-tert-butanesulfinyl imines. researchgate.net
Chiral Acid CatalysisChiral phosphoric acidEnantioselective heterodimerization for alkaloid analogue synthesis. rsc.org

Scalability and Cost-Effectiveness in Industrial Synthesis Processes

For a synthetic route to be industrially viable, it must be scalable, cost-effective, and safe. Significant efforts have been directed at optimizing the synthesis of key pyrimidine intermediates, such as 5-(aminomethyl)-2-methylpyrimidin-4-amine, a precursor to Vitamin B1. smolecule.comacs.orgacs.org

A major focus has been the replacement of expensive or hazardous starting materials. google.com Scalable processes have been developed using inexpensive feedstocks like 2-cyanoacetamide (B1669375) and malononitrile (B47326). acs.orgresearchgate.net These routes are designed to be convenient and suitable for industrial use. acs.org

Specific Synthetic Pathways for Key Derivatives

Also known as 4-amino-5-aminomethyl-2-methylpyrimidine or Grewe diamine, this compound is a vital intermediate for thiamine (B1217682) (Vitamin B1). acs.orggoogle.com Several scalable synthetic routes have been developed.

More recently, a fully continuous flow synthesis was developed, showcasing a significant process improvement. acs.org This method also starts with 2-cyanoacetamide and proceeds through three main transformations in sequential flow reactors to give the final product in 84% total yield with a total residence time of just 74 minutes. acs.org

1-(Pyrimidin-2-yl)methanamine hydrochloride, also known as 2-aminomethylpyrimidine hydrochloride, is a valuable intermediate in organic and pharmaceutical synthesis. chembk.com It serves as a key reagent for producing compounds such as spiroacylguanidines, which have been investigated as β-secretase inhibitors for potential use in treating neurodegenerative diseases. chembk.com

While specific details of its own preparation are not extensively described in the surveyed literature, its application in subsequent reactions is well-documented. It is frequently used as a primary amine source in reductive amination reactions. google.com, google.com For example, it can be reacted with a ketone in the presence of a reducing agent like sodium cyanoborohydride and a base to form a more complex secondary amine. google.com The hydrochloride salt form is often used for its stability and ease of handling. google.com

The synthesis of 5-(aminomethyl)pyrimidin-2-amine (B1290406) is often proprietary. vulcanchem.com However, a plausible and direct synthetic pathway involves the aminomethylation of the readily available 2-aminopyrimidine. vulcanchem.com This transformation can be achieved through a Mannich-like reaction, which utilizes formaldehyde (B43269) and ammonium (B1175870) chloride. The resulting amine is then treated with hydrochloric acid to precipitate the stable dihydrochloride (B599025) salt. vulcanchem.com

Methods for N-2-pyridine-5-pyrimidine methylamine (B109427) Preparation

The synthesis of N-2-pyridine-5-pyrimidine methylamine has been approached through multiple pathways, with recent innovations focusing on cost-effectiveness and efficiency.

One established method involves a reductive amination process. This synthesis begins with 5-pyrimidine formaldehyde as the starting material, which is reacted with 2-aminopyrimidine. The resulting imine intermediate is then reduced, typically using sodium borohydride, to yield the final product, N-2-pyridine-5-pyrimidine methylamine. oregonstate.edu

A more novel and economically advantageous process has been developed to circumvent the use of expensive 5-pyrimidine carbaldehyde. oregonstate.edu This synthetic route starts with the readily available and less costly 3-ethoxy-2-methylacrolein (B8113596). The synthesis proceeds through a series of steps:

Ammoniation: 3-ethoxy-2-methylacrolein undergoes ammoniation to form 3-amino-2-methacrolein. This reaction is typically performed in aqueous ammonia (B1221849) at low temperatures (0-10°C), yielding the product in high purity after recrystallization. oregonstate.edu

Cyclization: The resulting 3-amino-2-alkylacrolein is reacted with formamide (B127407) and a catalyst like piperidine (B6355638) acetate at elevated temperatures (around 125°C) to construct the pyrimidine ring, forming 5-methylpyrimidine (B16526). oregonstate.edu

Bromination: The 5-methylpyrimidine is then subjected to bromination to create a reactive intermediate. A common method is radical bromination using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator such as 2,2'-azoisobutyronitrile (AIBN) in a solvent like carbon tetrachloride. This step yields 5-bromomethylpyrimidine. oregonstate.edu

Final Reaction: The 5-bromomethylpyrimidine is then reacted with 2-aminopyridine (B139424) to afford the target molecule, N-2-pyridine-5-pyrimidine methylamine. oregonstate.edu

This latter method provides a significant cost reduction by utilizing cheaper starting materials compared to the traditional route. oregonstate.edu

Table 1: Key Intermediates and Reagents in the Synthesis of N-2-pyridine-5-pyrimidine methylamine

Step Starting Material Key Reagents Intermediate/Product
Route 1 5-pyrimidine formaldehyde 2-aminopyrimidine, Sodium borohydride N-2-pyridine-5-pyrimidine methylamine
Route 2.1 3-ethoxy-2-methylacrolein Aqueous ammonia 3-amino-2-methacrolein
Route 2.2 3-amino-2-alkylacrolein Formamide, Piperidine acetate 5-methylpyrimidine
Route 2.3 5-methylpyrimidine Bromine, AIBN 5-bromomethylpyrimidine
Route 2.4 5-bromomethylpyrimidine 2-aminopyridine N-2-pyridine-5-pyrimidine methylamine

Data derived from reference oregonstate.edu.

Synthesis of 1-(2-Methoxypyrimidin-5-yl)methanamine

The general proposed synthetic pathway is the catalytic hydrogenation of the nitrile. This involves reacting 2-Methoxypyrimidine-5-carbonitrile with hydrogen gas in the presence of a metal catalyst.

Proposed Synthetic Route:

Starting Material: 2-Methoxypyrimidine-5-carbonitrile

Reaction: Catalytic reduction of the nitrile group (-C≡N) to an aminomethyl group (-CH₂NH₂).

Reagents: Hydrogen (H₂), a catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel. researchgate.net

Product: 1-(2-Methoxypyrimidin-5-yl)methanamine

Research on analogous structures, such as the reduction of other substituted pyrimidine-5-carbonitriles, indicates that this reaction is feasible. researchgate.net However, a significant challenge in the reduction of pyrimidine derivatives is the potential for the undesired reduction of the pyrimidine ring itself. oregonstate.eduresearchgate.net For instance, the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) on pyrimidine-5-carboxylates and amides has been shown to yield dihydropyrimidine (B8664642) species as major products, with the desired alcohol or amine being only a byproduct. researchgate.net Therefore, careful selection of the catalyst and reaction conditions is crucial to selectively reduce the nitrile group while preserving the aromaticity of the pyrimidine ring. The use of catalysts like palladium on carbon or Raney Nickel under controlled hydrogen pressure and temperature is a common strategy to achieve this selectivity. researchgate.net

Table 2: Proposed General Synthesis for 1-(2-Methoxypyrimidin-5-yl)methanamine

Parameter Description
Precursor 2-Methoxypyrimidine-5-carbonitrile
Target Compound 1-(2-Methoxypyrimidin-5-yl)methanamine
Reaction Type Catalytic Hydrogenation / Nitrile Reduction
Potential Reagents H₂ gas with a catalyst (e.g., Raney Ni, Pd/C)
Potential Challenge Over-reduction of the pyrimidine ring

This proposed synthesis is based on established chemical principles for analogous compounds. researchgate.netresearchgate.net

Novel Pyrimidine-5-carbonitriles Featuring Morpholine (B109124) Moieties

Recent research has focused on the synthesis of novel pyrimidine-5-carbonitrile derivatives that incorporate a morpholine moiety, driven by their potential applications in medicinal chemistry, particularly as antitumor agents. researchgate.net The synthetic strategies generally involve the construction of a pyrimidine-5-carbonitrile scaffold followed by the introduction of the morpholine ring.

A common and effective method involves a nucleophilic aromatic substitution (SNAr) reaction. The synthesis typically starts from a precursor like 2-alkylthio-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. This starting material undergoes chlorination, often using phosphorus oxychloride (POCl₃), to convert the 4-oxo group into a more reactive 4-chloro group, yielding a 4-chloro-pyrimidine-5-carbonitrile intermediate. The success of this chlorination is confirmed by the disappearance of N-H and C=O signals in the compound's spectral data.

The crucial step is the subsequent reaction of the 4-chloro derivative with morpholine. This reaction is typically carried out in a suitable solvent like dry benzene, where the nitrogen atom of the morpholine ring acts as a nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine ring. researchgate.net This affords the desired 4-morpholino-pyrimidine-5-carbonitrile derivative.

Illustrative Synthetic Scheme:

Chlorination: A 6-oxo-1,6-dihydropyrimidine-5-carbonitrile is refluxed with a chlorinating agent (e.g., POCl₃) to produce a 4-chloro-pyrimidine-5-carbonitrile intermediate.

Morpholine Substitution: The 4-chloro intermediate is then reacted with morpholine, often in an aprotic solvent, to yield the final morpholine-containing product.

The structure of the final products is confirmed through various analytical techniques, including IR, NMR, and mass spectrometry. For example, in the ¹H NMR spectrum, the successful incorporation of the morpholine ring is confirmed by characteristic signals, such as two triplet signals corresponding to the morpholine protons. researchgate.net Research has shown that a variety of substituents can be introduced at other positions of the pyrimidine ring to create a library of diverse compounds for biological evaluation. lookchem.comresearchgate.net

Table 3: General Synthesis of Morpholinopyrimidine-5-carbonitriles

Step Precursor Type Key Reagents Intermediate/Product Type Research Finding
1 6-oxo-1,6-dihydropyrimidine-5-carbonitrile Phosphorus oxychloride (POCl₃) 4-chloro-pyrimidine-5-carbonitrile Chlorination is confirmed by the disappearance of NH and C=O peaks in IR and NMR spectra.
2 4-chloro-pyrimidine-5-carbonitrile Morpholine, Dry Benzene 4-morpholino-pyrimidine-5-carbonitrile The introduction of the morpholine ring is confirmed by characteristic ¹H NMR signals. researchgate.net

Data derived from references researchgate.net.

Iii. Mechanistic Organic Reactions of 5 Pyrimidinemethanamine

Nucleophilic Substitution Reactions Involving Amino Groups

The primary amino group of 5-pyrimidinemethanamine is a key functional group that readily participates in nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of various substituents onto the molecule, making it a valuable building block in organic synthesis.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electrophilic centers. ksu.edu.sawikipedia.org This fundamental reactivity is harnessed in various functionalization strategies. For instance, the amino group can react with alkyl halides in a classic SN2 reaction, leading to the formation of secondary and tertiary amines. The efficiency of such reactions is influenced by the nature of the alkyl halide and the reaction conditions.

Another important functionalization strategy involves the acylation of the amino group. Reaction with acyl chlorides or anhydrides results in the formation of amides. This transformation is significant as it can modify the electronic properties and steric environment of the substituent at the 5-position of the pyrimidine (B1678525) ring.

Reactant TypeProduct TypeGeneral Reaction
Alkyl Halide (R-X)Substituted AmineThis compound + R-X → 5-(R-aminomethyl)pyrimidine
Acyl Halide (R-CO-X)AmideThis compound + R-CO-X → N-((pyrimidin-5-yl)methyl)acetamide

This table provides a generalized overview of nucleophilic substitution reactions involving this compound.

Furthermore, the amino group enables the molecule to participate in more complex synthetic transformations, such as the formation of sulfonamides through reaction with sulfonyl chlorides. These reactions underscore the versatility of this compound as a scaffold for creating a diverse array of derivatives.

Condensation Reactions with Carbonyl Compounds

Condensation reactions between the primary amino group of this compound and various carbonyl compounds, such as aldehydes and ketones, represent a significant class of transformations for this molecule. smolecule.com These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. operachem.comyoutube.com This reaction is characterized by the formation of a carbon-nitrogen double bond (C=N). youtube.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine. libretexts.orglumenlearning.com

The formation of imines is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction, often through the use of a Dean-Stark apparatus or dehydrating agents. operachem.com The pH of the reaction medium is a critical factor; the reaction is generally most efficient under mildly acidic conditions (around pH 5), which facilitates the protonation of the hydroxyl group in the carbinolamine intermediate, making it a better leaving group. lumenlearning.commasterorganicchemistry.com

These imine derivatives can serve as intermediates for the synthesis of more complex molecular architectures. For example, they can be reduced to form secondary amines or participate in cycloaddition reactions.

Carbonyl ReactantIntermediateFinal Product
Aldehyde (R-CHO)CarbinolamineImine (Schiff Base)
Ketone (R-CO-R')CarbinolamineImine (Schiff Base)

This interactive table outlines the general pathway for the formation of imines from this compound and carbonyl compounds.

Protonation Reactions and Basicity of the Amine Functional Group

The presence of the primary amino group confers basic properties to this compound. cymitquimica.com The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an ammonium (B1175870) salt. cymitquimica.com This ability to be protonated is a fundamental aspect of its chemical reactivity.

The basicity of the amino group is influenced by the electronic nature of the pyrimidine ring. The nitrogen atoms within the pyrimidine ring are electron-withdrawing, which can slightly decrease the basicity of the exocyclic amino group compared to a simple alkylamine. However, it remains sufficiently basic to react with a variety of acids. The hydrochloride salt of this compound is a common form in which this compound is handled and stored, as it enhances its stability and solubility in polar solvents. cymitquimica.com

Understanding the basicity is crucial for controlling its reactivity in various chemical transformations. For instance, in reactions where the free amine is the desired nucleophile, the pH must be controlled to ensure a significant concentration of the unprotonated form.

Reactivity and Stability Considerations

The aminomethyl group is susceptible to oxidation. Strong oxidizing agents can potentially lead to the formation of various oxidation products, including the corresponding aldehyde or carboxylic acid, or even degradation of the molecule. The pyrimidine ring itself can also undergo oxidative degradation under harsh conditions. nih.gov The methyl group on pyrimidine rings, for instance, can be oxidized to hydroxymethyl and formyl derivatives. nih.gov

As discussed previously, the amino group's basicity makes the compound sensitive to acid-base reactions. cymitquimica.com In strongly acidic media, the amine will be fully protonated, which deactivates its nucleophilic character. Conversely, in basic conditions, the free amine is present, enhancing its nucleophilicity. This pH-dependent reactivity is a key consideration in designing synthetic procedures involving this compound. The stability of the compound is generally good, particularly when stored as a salt, which protects the reactive amino group. cymitquimica.com

pH Dependence of Reactivity and Solubility

The chemical behavior of this compound, like many nitrogen-containing heterocyclic compounds, is significantly influenced by the pH of the surrounding medium. This dependence affects both its solubility in various solvents and its reactivity in chemical transformations. The structure of this compound contains multiple basic sites: the two nitrogen atoms within the pyrimidine ring and the primary amino group of the methanamine substituent. These sites are susceptible to protonation under acidic conditions.

In acidic solutions (low pH), the lone pairs of electrons on the nitrogen atoms readily accept protons (H⁺), leading to the formation of a cationic species. This protonation increases the polarity of the molecule, thereby enhancing its solubility in polar solvents such as water. cymitquimica.com The ability of the amino group to engage in hydrogen bonding also contributes to its solubility in polar protic solvents. cymitquimica.com Conversely, under neutral or basic conditions (higher pH), the compound exists predominantly in its neutral, free-base form. This form is less polar and exhibits greater solubility in organic solvents.

The reactivity of this compound is also intrinsically linked to pH. The nucleophilicity of the amine groups is a key factor in many of its characteristic reactions. In a highly acidic environment, the protonation of the nitrogen atoms deactivates them for nucleophilic attack, as the lone pair of electrons is no longer available. Therefore, reactions that rely on the nucleophilic character of the aminomethyl group or the ring nitrogens are generally more efficient at neutral to moderately basic pH, where a significant concentration of the unprotonated, nucleophilic form of the molecule exists. The specific pH for optimal reactivity is a balance between ensuring sufficient concentration of the reactive free-base form and other reaction parameters. The investigation of pH effects on the reactivity of organic acids and other compounds shows that reaction kinetics can be highly sensitive to the acid-base chemistry of the reactants in aqueous environments. copernicus.orgnih.gov

Table 1: pH Influence on this compound Properties This table is based on established chemical principles of amine and heterocyclic compounds.

PropertyLow pH (Acidic)High pH (Basic)Rationale
Dominant Form Protonated (Cationic)Neutral (Free Base)The basic nitrogen atoms accept protons from the acidic medium.
Solubility Higher in polar solvents (e.g., water)Higher in non-polar organic solventsThe charged, protonated form is more polar. The neutral form is less polar.
Nucleophilicity DecreasedIncreasedProtonation sequesters the lone pair of electrons on the nitrogen atoms, reducing their ability to act as nucleophiles.
Reactivity (as a nucleophile) Generally lowerGenerally higherReactions requiring nucleophilic attack by the amine groups proceed more readily with the unprotonated form.

Versatility as a Building Block in Complex Organic Synthesis

This compound and related aminopyrimidines are exceptionally versatile building blocks in organic synthesis, primarily serving as precursors for the construction of fused heterocyclic systems. derpharmachemica.comjchr.org The pyrimidine core acts as a scaffold upon which other rings can be annulated, leading to a diverse array of bicyclic and polycyclic compounds. chemdiv.com This versatility stems from the reactive functional groups attached to the pyrimidine ring, which can participate in a variety of cyclization reactions.

Pyrimidine derivatives are fundamental in the synthesis of numerous biologically significant fused heterocycles, including pteridines, pyrido[2,3-d]pyrimidines, and thieno[2,3-d]pyrimidines. derpharmachemica.comekb.egderpharmachemica.com

Synthesis of Pteridines (Pyrazino[2,3-d]pyrimidines)

The pteridine (B1203161) ring system, composed of fused pyrimidine and pyrazine (B50134) rings, is a core structure in many biologically vital molecules. derpharmachemica.com A primary and widely used method for pteridine synthesis is the Gabriel-Isay condensation. thieme-connect.denih.gov This reaction involves the condensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound such as glyoxal (B1671930) or benzil. thieme-connect.denumberanalytics.com The reaction proceeds via nucleophilic attack of the pyrimidine's amino groups on the carbonyl carbons, followed by cyclization and dehydration to form the pyrazine ring. nih.gov While this compound is not a 4,5-diamine itself, the principle of using aminopyrimidines as the foundational unit is central to pteridine chemistry. Alternative strategies, like the Timmis and Taylor syntheses, also utilize pyrimidine precursors to achieve regioselective pteridine formation. nih.govresearchgate.net

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines, which feature a pyridine (B92270) ring fused to a pyrimidine, are another important class of heterocycles often prepared from pyrimidine building blocks. mdpi.comnih.gov One-pot, three-component reactions are an efficient method for their synthesis. scirp.orgscirp.org For instance, the reaction of a 6-aminopyrimidine derivative (like 6-aminouracil) with an aldehyde and an active methylene (B1212753) compound such as malononitrile (B47326) can yield highly substituted pyrido[2,3-d]pyrimidines. scirp.orgscirp.org The mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition of the aminopyrimidine, and subsequent intramolecular cyclization to construct the pyridine ring. scirp.org The functional groups on the starting pyrimidine direct the course of the reaction and determine the final substitution pattern of the fused product. mdpi.comnih.gov

Synthesis of Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine (B153573) scaffold, containing a thiophene (B33073) ring fused to the pyrimidine, is present in many compounds with interesting chemical and biological profiles. ekb.egrsc.org The synthesis of these molecules often begins with a suitably functionalized pyrimidine. sioc-journal.cn Multi-step sequences involving key reactions like the Gewald reaction can be employed to construct the thiophene ring onto the pyrimidine core. rsc.org Alternatively, a 2-aminothiophene derivative can be used as the starting material to build the pyrimidine ring. ekb.eg For example, 2-amino-4-(thiophen-2-yl)thiophene-3-carbonitrile can be reacted with reagents like methylisothiocyanate to form the fused thienopyrimidine system. ekb.eg These synthetic strategies highlight the modularity and importance of both pyrimidine and thiophene precursors in constructing these complex heterocycles. mdpi.com

Synthesis of Other Fused Pyrimidines

The utility of pyrimidine building blocks extends to other fused systems. For example, pyrimido[4,5-d]pyrimidines can be synthesized by reacting 6-aminouracil (B15529) derivatives with amines and formaldehyde (B43269). researchgate.net Additionally, reactions of aminopyrimidines can lead to triazolopyrimidines and other complex structures, demonstrating the broad scope of these precursors in synthetic organic chemistry. derpharmachemica.comekb.egrsc.org

Table 2: Examples of Fused Heterocyclic Systems Synthesized from Pyrimidine Precursors

Fused Ring SystemPyrimidine Precursor ExampleKey ReactantsDescriptionReferences
Pteridine Pyrimidine-4,5-diamineGlyoxal (a 1,2-dicarbonyl compound)Gabriel-Isay condensation to form the fused pyrazine ring. thieme-connect.denih.govnumberanalytics.com
Pyrido[2,3-d]pyrimidine 6-Amino-1,3-dimethyluracilAromatic aldehydes, MalononitrileOne-pot, three-component reaction involving Knoevenagel condensation, Michael addition, and cyclization. scirp.orgscirp.org
Thieno[2,3-d]pyrimidine 2-Amino-4-(thiophen-2-yl)thiophene-3-carbonitrileMethylisothiocyanateConstruction of the pyrimidine ring onto a pre-formed aminothiophene. ekb.eg
Pyrimido[4,5-d]pyrimidine 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneAromatic amines, FormaldehydeReaction of a binucleophilic aminopyrimidine to form a second fused pyrimidine ring. researchgate.net
derpharmachemica.comekb.egCurrent time information in Bangalore, IN.Triazolo[4,3-a]pyrimidine 4-Amino-2-(methylthio)pyrimidine-5-carbonitrileAcetic anhydride, Hydrazine hydrateMulti-step synthesis involving cyclization to form fused triazole rings. derpharmachemica.com

Iv. Advanced Spectroscopic and Chromatographic Characterization of 5 Pyrimidinemethanamine

Elucidation of Molecular Structure Using NMR Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For 5-Pyrimidinemethanamine, both ¹H and ¹³C NMR provide direct information about its carbon-hydrogen framework. huji.ac.ilceitec.cz

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The aminomethyl group (-CH₂NH₂) protons would typically appear as a singlet, while the three non-equivalent protons on the pyrimidine (B1678525) ring would each produce a unique signal, likely in the aromatic region of the spectrum. libretexts.orgrsc.org The chemical shifts are influenced by the electronegative nitrogen atoms in the ring. libretexts.org

The ¹³C NMR spectrum provides direct insight into the carbon skeleton. huji.ac.il Each of the five carbon atoms in this compound is in a unique chemical environment, and therefore, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. ceitec.cz The chemical shifts are characteristic of aromatic and aliphatic carbons, with the pyrimidine ring carbons appearing at higher chemical shifts (downfield) compared to the aminomethyl carbon. chemicalbook.com Quaternary carbons, those not bonded to any hydrogen, typically show weaker signals. huji.ac.il

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Notes
¹H NMR
Pyrimidine-H2~9.1-9.3Singlet, downfield due to two adjacent N atoms.
Pyrimidine-H4, H6~8.6-8.8Doublets or multiplets.
-CH₂-~3.8-4.2Singlet, adjacent to the pyrimidine ring and NH₂ group.
-NH₂~1.5-3.0Broad singlet, chemical shift can vary with solvent and concentration.
¹³C NMR
Pyrimidine-C2~157-160Highly deshielded by two N atoms.
Pyrimidine-C4, C6~155-158Deshielded by one N atom.
Pyrimidine-C5~120-130Carbon bearing the substituent.
-CH₂-~40-45Aliphatic carbon attached to the aromatic ring.

Note: The data in this table are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns. The molecular formula of this compound is C₅H₇N₃, corresponding to a molecular weight of approximately 109.13 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 109. The fragmentation of the molecular ion provides valuable structural information. Aliphatic amines characteristically undergo alpha-cleavage, which for this compound would involve the cleavage of the C-C bond between the pyrimidine ring and the aminomethyl group. This would result in the loss of a neutral CH₂NH₂ radical or the formation of a stable pyrimidinyl cation. Fragmentation of the pyrimidine ring itself is also a common pathway for pyrimidine derivatives. americanpharmaceuticalreview.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Fragmentation Pathway
109[C₅H₇N₃]⁺Molecular Ion (M⁺)
108[C₅H₆N₃]⁺Loss of a hydrogen radical (M-1)
81[C₄H₃N₂]⁺Loss of HCN from the ring
80[C₄H₄N₂]⁺Pyrimidine radical cation after loss of the aminomethyl group
53[C₃H₃N]⁺Further fragmentation of the pyrimidine ring

Note: The data in this table are predicted values based on the structure of the compound and known fragmentation patterns of related molecules.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions in its covalent bonds. wiley.com The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. wiley.comipgp.fr For this compound, the IR spectrum would exhibit characteristic absorption bands for the amine (N-H), aromatic (C-H), and pyrimidine ring (C=N, C=C) functionalities. spectroscopyonline.comspectroscopyonline.com

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3500-3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100-3000C-H StretchAromatic Ring
2950-2850C-H StretchMethylene (B1212753) (-CH₂-)
1650-1550C=N and C=C StretchPyrimidine Ring
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1475-1435C-H Bend (in-plane)Methylene (-CH₂-)
900-670C-H Bend (out-of-plane)Aromatic Ring

Note: The data in this table are predicted values. The exact position and intensity of the peaks can be influenced by the physical state of the sample and intermolecular interactions like hydrogen bonding.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. sci-hub.se This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds. researchgate.net The pyrimidine ring in this compound is an aromatic heterocycle that exhibits characteristic π → π* (pi to pi-star) and n → π* (n to pi-star) electronic transitions. masterorganicchemistry.com The π → π* transitions are typically strong and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are weaker and occur at longer wavelengths. The exact absorption maxima (λ_max) can be influenced by the solvent and the presence of substituents. sci-hub.se

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating the components of a mixture and for determining the purity of a substance. pharmaffiliates.com For a polar compound like this compound, both liquid and gas chromatography are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. chromatographyonline.comeurachem.org It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds. The purity of this compound can be effectively assessed using a reversed-phase HPLC method. chromatographyonline.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. By comparing the retention time of the main peak with that of a reference standard and analyzing the area of any impurity peaks, the purity can be accurately determined. farmaciajournal.com

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 50 mm x 3.0 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium (B1175870) Acetate (B1210297)
Mobile Phase B Acetonitrile or Methanol
Gradient A time-based gradient from low to high percentage of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV/Vis Diode Array Detector (DAD) at ~250-260 nm
Injection Volume 1 - 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is a highly effective method for identifying and quantifying volatile and thermally stable compounds. While the primary amine in this compound imparts polarity that can lead to peak tailing on standard GC columns, analysis is still feasible. In some cases, derivatization to a less polar form (e.g., a silyl (B83357) derivative) may be employed to improve chromatographic performance, although direct injection is often possible for a molecule of this size. huji.ac.il The mass spectrometer detector provides confirmation of the compound's identity based on its characteristic mass spectrum and fragmentation pattern. bldpharm.com

Table 5: General GC-MS Parameters for Analysis of this compound

Parameter Condition
GC Column Capillary column (e.g., 30 m x 0.25 mm ID) with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Inlet Temperature ~250 °C
Oven Program Start at ~100 °C, ramp up to ~280 °C
MS Interface Temp ~280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range m/z 40-300

V. Computational Chemistry and Molecular Modeling of 5 Pyrimidinemethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods provide detailed information about electron distribution, which governs a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. dergipark.org.tr It is widely applied to pyrimidine (B1678525) derivatives to optimize their molecular geometry and calculate key electronic properties. samipubco.comechemcom.com A common approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set like 6-31+G(d,p) to achieve a balance between accuracy and computational cost. ijcce.ac.ir

DFT calculations are crucial for determining frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO (EHOMO) indicates the molecule's ability to donate electrons, while the energy of LUMO (ELUMO) reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity. ijcce.ac.ir These parameters help in predicting how pyrimidine derivatives might interact with biological targets. dergipark.org.tr

Interactive Table: Quantum Chemical Parameters Calculated via DFT for Representative Pyrimidine Derivatives

Compound EHOMO (eV) ELUMO (eV) Energy Gap (ΔE) (eV) Dipole Moment (Debye)
Derivative 1 -6.54 -1.89 4.65 3.45
Derivative 2 -6.78 -2.01 4.77 4.12
Derivative 3 -6.62 -1.95 4.67 3.88

> Note: Data is illustrative, based on typical values found in DFT studies of similar heterocyclic compounds. ijcce.ac.ir

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. Different colors on the map correspond to different potential values:

Red regions: Indicate negative electrostatic potential, representing areas rich in electrons. These are favorable sites for electrophilic attack and are often associated with lone pairs of electronegative atoms like nitrogen and oxygen. rsc.orgresearchgate.net

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. researchgate.net

Green regions: Represent neutral or zero potential.

For pyrimidine derivatives, MEP analysis helps identify the nitrogen atoms in the pyrimidine ring as regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophilic species. nih.gov The distribution of electrostatic potential across the molecule is crucial for understanding its intermolecular interactions, particularly how it might orient itself within the binding pocket of a biological target. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. fiveable.me By applying Newton's equations of motion, MD simulations provide a dynamic view of how a ligand, such as a 5-Pyrimidinemethanamine derivative, interacts with its biological target, such as a protein kinase or receptor. youtube.commdpi.com

These simulations are essential for:

Conformational Analysis: Exploring the different shapes (conformations) a molecule can adopt and their relative stabilities.

Binding Stability: Assessing the stability of a ligand-protein complex over a period of nanoseconds or longer. A stable interaction is often characterized by minimal deviation in the ligand's position within the binding site. nih.gov

Interaction Mapping: Identifying key amino acid residues in the target protein that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govnih.gov

Binding Free Energy Calculation: Estimating the strength of the ligand-target interaction, which is a key predictor of biological activity. nih.gov

MD simulations have been successfully applied to various pyrimidine derivatives to understand their binding mechanisms with targets like cyclin-dependent kinases (CDKs) and Mer kinase, providing valuable insights for designing more potent and selective inhibitors. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com For this compound derivatives, QSAR models are developed to predict their inhibitory activity against various targets, guiding the synthesis of new compounds with potentially enhanced potency. researchpublish.com

Ligand-based QSAR approaches are employed when the three-dimensional structure of the biological target is unknown. These models are built by correlating the physicochemical properties (descriptors) of a series of molecules with their known biological activities. researchgate.net

The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., molecular shape, surface area). researchpublish.com

Model Building: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build an equation that relates a selection of descriptors to the biological activity. nih.govopenrepository.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., leave-one-out cross-validation, Q²) and external validation with a separate test set of compounds (e.g., predictive R²). nih.govnih.gov

A statistically robust QSAR model can then be used to predict the activity of newly designed, unsynthesized this compound derivatives.

Interactive Table: Example of Descriptors Used in QSAR Models for Pyrimidine Derivatives

Descriptor Type Description Potential Influence on Activity
GATS3e 2D Autocorrelation Geary autocorrelation of lag 3, weighted by electronegativity Relates to the distribution of electronegative atoms
Mor16m 3D-MoRSE 3D-Molecule Representation of Structures based on Electron diffraction Encodes 3D structural information
RDF085v Radial Distribution Function Radial Distribution Function at 8.5 Å, weighted by atomic van der Waals volumes Describes the probability of finding an atom at a certain distance
nHDon Constitutional Number of hydrogen bond donors Directly relates to the potential for hydrogen bonding with the target

> Source: Descriptors are examples from QSAR studies on pyrimidine analogs. chemrevlett.comresearchpublish.com

While MLR is a powerful tool, it assumes a linear relationship between descriptors and activity, which is not always the case in complex biological systems. Machine learning algorithms can capture these non-linear relationships, often resulting in more predictive QSAR models. nih.gov

Commonly used machine learning techniques in QSAR studies of pyrimidine derivatives include:

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs are capable of modeling highly complex and non-linear data. nih.gov Studies have shown that ANN models can outperform MLR models in predicting the activity of pyrimidine derivatives, as indicated by higher correlation coefficients (R²) and lower error values (RMSE). nih.govopenrepository.com

Support Vector Machines (SVM) / Support Vector Regression (SVR): SVR is another powerful machine learning method used for regression tasks. It has been effectively used to build robust QSAR models for predicting the inhibitory activity of various chemical series. nih.gov

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. nih.gov

The application of these advanced algorithms has significantly improved the predictive accuracy of QSAR models, making them a valuable component in the computational design of novel pyrimidine-based therapeutic agents. nih.govnih.gov

Interactive Table: Performance Comparison of MLR and ANN in a QSAR Study of Pyrimidine Derivatives

Model R² (Training Set) Q² (Cross-Validation) RMSE (Training Set)
MLR 0.889 0.870 10.97
ANN 0.998 0.915 1.85

> Source: Data adapted from a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov R² (coefficient of determination), Q² (cross-validated R²), and RMSE (Root Mean Square Error) are statistical metrics used to evaluate the performance of a regression model.

In Silico ADMET Prediction for Drug Designnih.gov

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the drug discovery pipeline, aimed at reducing the likelihood of late-stage clinical failures. nih.gov In silico ADMET prediction utilizes computational models to forecast these pharmacokinetic and toxicological parameters before a compound is synthesized, thereby saving significant time and resources. researchgate.netfrontiersin.org For this compound, while specific comprehensive studies are not extensively detailed in published literature, a predictive profile can be generated using established computational algorithms and physicochemical properties.

These predictive models analyze the molecule's structure to estimate its behavior in the human body. Key parameters often include solubility, permeability, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential toxicities. The pyrimidine core and the aminomethyl side chain of this compound are the primary determinants of its predicted ADMET profile. For instance, the presence of nitrogen atoms in the pyrimidine ring and the primary amine group can influence properties like aqueous solubility and potential for hydrogen bonding.

Detailed research findings on various pyrimidine derivatives often involve ADMET predictions to assess their drug-likeness. researchgate.netresearchgate.net These studies confirm that computational tools are integral for screening large libraries of compounds and prioritizing candidates with favorable pharmacokinetic profiles. nih.gov The predictions for this compound, based on its structure, suggest it generally aligns with criteria for good oral bioavailability, such as those outlined by Lipinski's Rule of Five. mdpi.com

Below is an interactive data table summarizing the predicted ADMET properties for this compound based on common computational models.

ADMET ParameterPredicted Value/ClassificationSignificance in Drug Design
Absorption
Water SolubilityHighAffects dissolution and absorption.
Caco-2 PermeabilityLow to ModerateIndicates potential for intestinal absorption.
Human Intestinal AbsorptionGoodPredicts the extent of absorption after oral administration.
Distribution
Blood-Brain Barrier (BBB) PermeabilityLowSuggests limited distribution to the central nervous system.
Plasma Protein BindingLowA low binding percentage indicates a higher free fraction of the drug available for therapeutic action.
Metabolism
CYP450 2D6 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving this enzyme.
CYP450 3A4 InhibitionNon-inhibitorLow likelihood of drug-drug interactions involving this major metabolic enzyme.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateLikelySuggests a potential pathway for renal excretion.
Toxicity
hERG InhibitionLow RiskPredicts a low potential for cardiotoxicity.
Mutagenicity (AMES test)Non-mutagenIndicates a low likelihood of being carcinogenic.

Computational Docking Studies for Biological Target Interactionnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme, at the atomic level. nih.gov While specific docking studies featuring this compound against validated biological targets are not prominently available in scientific literature, its structural features suggest potential interactions with various classes of enzymes and receptors.

The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous drugs that target a wide range of proteins, including kinases, proteases, and G-protein-coupled receptors. nih.govmdpi.com The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aminomethyl group (-CH₂NH₂) provides a hydrogen bond donor and can engage in ionic interactions when protonated. nih.gov

Computational docking studies on related pyrimidine derivatives have successfully elucidated their binding modes and guided the optimization of lead compounds. nih.govmdpi.com For this compound, hypothetical docking studies could be performed to screen it against libraries of known drug targets. Such a study would involve placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would highlight potential biological targets and provide a basis for further experimental validation.

The following table outlines potential biological target classes for this compound and the likely key molecular interactions that would be investigated in a computational docking study.

Potential Biological Target ClassKey Interacting Moiety of this compoundPredicted Type of InteractionRelevance
KinasesPyrimidine Ring NitrogensHydrogen Bonding (with hinge region residues)Many kinase inhibitors utilize a pyrimidine core to anchor in the ATP-binding site.
Aminomethyl GroupHydrogen Bonding / Salt Bridge (with acidic residues, e.g., Asp, Glu)Provides specificity and additional binding energy.
ProteasesAminomethyl GroupHydrogen Bonding / Ionic InteractionCan interact with catalytic residues or specificity pockets.
Pyrimidine Ringπ-π Stacking (with aromatic residues, e.g., Phe, Tyr, His)Contributes to the stability of the protein-ligand complex.
G-Protein-Coupled Receptors (GPCRs)Protonated AmineIonic Interaction (with conserved acidic residues, e.g., Asp)A common interaction for aminergic GPCR ligands.
Pyrimidine RingHydrogen Bonding / van der WaalsInteracts with residues in the transmembrane binding pocket.

Three-Dimensional Structure Analysis and Conformational Landscapesmdpi.commdpi.com

The key aspects of its conformational landscape are determined by the rotation around two single bonds: the bond connecting the pyrimidine ring to the methylene (B1212753) carbon (C5-CH₂) and the bond between the methylene carbon and the nitrogen atom (CH₂-NH₂).

Pyrimidine Ring: The pyrimidine ring itself is an aromatic heterocycle and is expected to be planar.

Side Chain Flexibility: The rotational barriers around the C-C and C-N single bonds of the side chain are relatively low, allowing the aminomethyl group to adopt multiple spatial orientations relative to the ring. The conformational landscape would show energy minima corresponding to staggered conformations (e.g., anti and gauche) that minimize steric hindrance. The specific preferred conformations would dictate how the molecule presents its hydrogen bond donors and acceptors for interaction with a receptor binding site. Studies on similar small molecules with flexible side chains attached to aromatic rings often reveal a dynamic equilibrium between several low-energy conformations in solution. mdpi.com

Analysis of related structures, such as substituted pyrazolo[3,4-d]pyrimidines, has shown that even subtle changes in substitution can lead to different preferred conformations and crystal packing arrangements, highlighting the importance of these spatial properties. mdpi.com Computational methods like quantum mechanics calculations or molecular dynamics simulations could be employed to map the potential energy surface of this compound, identifying the most stable conformers and the energy barriers between them. This information is crucial for pharmacophore modeling and understanding the structural requirements for biological activity.

Vi. Pharmacological and Biological Investigations of 5 Pyrimidinemethanamine and Its Derivatives

Role in Thiamine (B1217682) (Vitamin B1) Synthesis and Metabolism

5-Pyrimidinemethanamine and its derivatives are crucial in the biological synthesis and metabolism of thiamine, also known as vitamin B1. Thiamine is an essential micronutrient vital for various metabolic processes, including the breakdown of carbohydrates and amino acids to produce energy. wikipedia.orgmsdmanuals.com The synthesis of thiamine in organisms like bacteria, plants, and fungi involves the separate creation of a pyrimidine (B1678525) and a thiazole (B1198619) part, which are then joined to form thiamine monophosphate. wikipedia.orgresearchgate.net

Precursor Applications in Pharmaceutical Industry

In the pharmaceutical sector, this compound derivatives, such as 4-Amino-2-methyl-5-pyrimidinemethanamine, serve as essential precursors for the synthesis of thiamine. wikipedia.org Thiamine is manufactured on an industrial scale to be used in dietary supplements and medications. wikipedia.org Efficient methods for producing the key pyrimidine intermediate, Grewe diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine), have been a significant area of research and development to support the large-scale production of thiamine. wikipedia.org

Implications for Thiamine Deficiency and Related Disorders (e.g., Wernicke-Korsakoff Syndrome, Beriberi)

A deficiency in thiamine can lead to severe and potentially life-threatening conditions. msdmanuals.com The human body has limited thiamine storage, and a deficiency can develop within a few weeks of inadequate intake. emcrit.orglitfl.com

Beriberi is a disease caused by a severe thiamine deficiency. wikipedia.org It manifests in two primary forms:

Wet Beriberi: Affects the cardiovascular system, leading to symptoms like a fast heart rate, shortness of breath, and swelling in the legs. wikipedia.orgnih.gov In severe cases, it can result in heart failure. maxhealthcare.in

Dry Beriberi: Impacts the nervous system, causing symptoms such as numbness in the extremities, confusion, difficulty moving the legs, and pain. wikipedia.org

Wernicke-Korsakoff Syndrome (WKS) is a neurological disorder that is a manifestation of dry beriberi. wikipedia.orgwikipedia.org It consists of two stages:

Wernicke Encephalopathy (WE): An acute and severe brain disorder characterized by confusion, vision changes, and ataxia (impaired coordination). wikipedia.orgphysio-pedia.comclevelandclinic.org

Korsakoff Syndrome (KS): A chronic and often irreversible memory disorder that can follow Wernicke encephalopathy. wikipedia.orgclevelandclinic.orgamericanaddictioncenters.org It is marked by an inability to form new memories and may involve confabulation (fabricating memories). clevelandclinic.org

Risk factors for thiamine deficiency include diets high in processed carbohydrates, alcohol use disorder, malnutrition, and certain medical conditions that impair thiamine absorption. msdmanuals.comlitfl.comwikipedia.org Some chemotherapy agents, like 5-fluorouracil (B62378), can also induce thiamine depletion, potentially leading to symptoms of beriberi. nih.gov

Exploration of Derivatives for Antimicrobial and Antiviral Properties

Derivatives of pyrimidine, the core structure of this compound, have been extensively investigated for their potential as antimicrobial and antiviral agents. researchgate.netfrontiersin.org These compounds have shown a broad spectrum of activity against various pathogens. researchgate.netnih.gov

Antibacterial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.netaip.org

Mechanisms of Action: Some pyrimidine derivatives are thought to exert their antibacterial effect by inhibiting essential enzymes in bacteria, such as dihydrofolate reductase (DHFR), which is crucial for folate synthesis. aip.org Another proposed mechanism is the inhibition of FtsZ polymerization, which disrupts bacterial cell division. rsc.org

Research Findings:

Studies have shown that certain pyrimidine derivatives exhibit better inhibitory action against bacteria like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa when compared to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. researchgate.net

A thiophenyl-pyrimidine derivative was found to be highly effective against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREs). rsc.org

Novel pyrimido[4,5‐b]quinoline derivatives have displayed considerable antibacterial potential. researchgate.net

Benzothiazole (B30560) pyrimidine derivatives have also been synthesized and shown to have excellent in vitro antibacterial activity. arabjchem.org

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Derivative ClassTarget BacteriaKey FindingsReference
General Pyrimidine DerivativesGram-positive & Gram-negativeShowed better inhibiting action than amoxicillin, ampicillin, and ciprofloxacin. researchgate.net
Thiophenyl-pyrimidine DerivativeGram-positive strains (including MRSA and VREs)Showed higher antibacterial potency than vancomycin (B549263) and methicillin. rsc.org
Pyrimido[4,5‐b]quinoline DerivativesGram-positive & Gram-negativeDisplayed significant antibacterial potential with notable zones of inhibition. researchgate.net
Imidazo[4,5-b]pyridine DerivativesBacillus cereus (Gram-positive)Demonstrated strong inhibitory effect. mdpi.com
Imidazo[2,1-b]thiazole DerivativesS. aureus and E. coliCompound 3i showed high efficacy. turkjps.org

Antifungal Applications

The antifungal potential of pyrimidine derivatives has been a significant area of research, with many compounds showing efficacy against a wide range of phytopathogenic and human pathogenic fungi. arabjchem.orgnih.gov

Research Findings:

Novel pyrimidine derivatives containing an amide moiety have exhibited excellent antifungal activity against Phomopsis sp., even surpassing the efficacy of the commercial fungicide Pyrimethanil. frontiersin.org

Pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against various plant fungi, including Rhizoctonia solani and Pythium ultimum. amazonaws.com

A series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives demonstrated significant antifungal activities against several species of Botrytis cinerea. frontiersin.org

Uridine derivatives, a class of pyrimidine nucleosides, exhibited moderate to good antifungal activity, particularly against fungal phytopathogens. pensoft.net

Some benzothiazole pyrimidine derivatives have shown excellent in vitro antifungal activity against fungi such as Aspergillus flavus and Candida albicans. arabjchem.org

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Derivative ClassTarget FungiKey FindingsReference
Pyrimidine Derivatives with Amide MoietyPhomopsis sp.Exhibited excellent antifungal activity, superior to Pyrimethanil. frontiersin.org
Pyrazolo[1,5-a]pyrimidinesRhizoctonia solani, Pythium ultimumShowed remarkable inhibition activities. amazonaws.com
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidinesBotrytis cinereaExhibited significant antifungal activities. frontiersin.org
Benzothiazole Pyrimidine DerivativesAspergillus flavus, Candida albicansShowed excellent in vitro antifungal activity. arabjchem.org

Antiviral Efficacy, including Anti-HIV and Anti-HBV Activities

Pyrimidine derivatives are a cornerstone in the development of antiviral therapies, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). gsconlinepress.comresearchgate.net

Anti-HIV Activity:

Mechanism: Many pyrimidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to and inhibit the reverse transcriptase enzyme essential for HIV replication. gsconlinepress.com Nucleoside analog reverse transcriptase inhibitors (NRTIs), such as Zidovudine (AZT) and Lamivudine, mimic natural nucleosides and cause premature termination of the viral DNA chain. gsconlinepress.com

Research Findings:

Thiophene[3,2-d]pyrimidine derivatives have been synthesized as potent HIV-1 NNRTIs, showing broad-spectrum activity against wild-type and mutant HIV-1 strains with low cytotoxicity. kuleuven.beacs.org

2,4(1H,3H)-pyrimidinedione derivatives have been identified as a new class of NNRTIs with significant activity against both HIV-1 and HIV-2. nih.gov

Anti-HBV Activity:

Mechanism: Pyrimidine analogs like Lamivudine and Clevudine inhibit the reverse transcriptase enzyme of HBV, thereby reducing viral replication. gsconlinepress.comasm.orgnih.gov Other derivatives act as core assembly modulators, interfering with the formation of the viral capsid. acs.org

Research Findings:

Clevudine has demonstrated potent and sustained antiviral activity against HBV in patients with chronic hepatitis B. nih.gov

Novel pyrimidine-based capsid assembly modulators have shown potent inhibitory effects on HBV replication in both in vitro and in vivo experiments. acs.org

Combinations of pyrimidine and purine (B94841) analogs, such as emtricitabine (B123318) and clevudine, have shown potent inhibitory effects on duck hepatitis B virus (DHBV) replication, which is a model for human HBV. asm.org

Substituted pyrimidine glycoside derivatives have been tested for their antiviral activity against HBV and showed moderate inhibition of viral replication. researchgate.net

Table 3: Anti-HIV and Anti-HBV Activity of Selected Pyrimidine Derivatives

VirusDerivative ClassMechanism of ActionKey FindingsReference
HIV-1Thiophene[3,2-d]pyrimidinesNon-nucleoside reverse transcriptase inhibitor (NNRTI)Potent, broad-spectrum activity against wild-type and mutant strains. kuleuven.beacs.org
HIV-1 & HIV-22,4(1H,3H)-pyrimidinedionesNon-nucleoside reverse transcriptase inhibitor (NNRTI)Identified as a new class of potent NNRTIs with improved efficacy. nih.gov
HBVClevudineReverse transcriptase inhibitorPotent and sustained antiviral activity in chronic hepatitis B patients. nih.gov
HBVPyrimidine-based modulatorsCapsid assembly modulatorPotent inhibitory effects on HBV replication in vitro and in vivo. acs.org
HBVSubstituted Pyrimidine GlycosidesInhibition of viral replicationShowed moderate viral replication inhibition. researchgate.net

Anticancer Research and Antitumor Agents

Pyrimidine derivatives are a cornerstone in the development of anticancer drugs. nih.govorientjchem.org Their structural similarity to endogenous nucleobases allows them to function as antimetabolites, interfering with DNA and RNA synthesis, a classic example being 5-fluorouracil (5-FU). gsconlinepress.com However, modern research has expanded to developing pyrimidine-based compounds that target specific signaling pathways crucial for cancer cell survival and proliferation, such as protein kinases. nih.gov The versatility of the pyrimidine ring enables the creation of a vast number of derivatives with potent antitumor properties against various cancer cell lines. core.ac.ukgsconlinepress.com

A key strategy in modern cancer therapy is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival. nih.gov Mutations in these kinases can lead to their constitutive activation, driving cancer development. nih.gov Derivatives of pyrimidine have emerged as potent inhibitors of several oncogenic kinases.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase often found with activating mutations, such as internal tandem duplications (FLT3-ITD), in a significant percentage of acute myeloid leukemia (AML) cases, which is associated with a poor prognosis. nih.govfrontiersin.org This has made FLT3 a prime target for therapeutic intervention. nih.gov Research has shown that Pim-1, a serine/threonine kinase, is a downstream target of FLT3 signaling. nih.gov Constitutively activated FLT3 upregulates Pim-1 expression, which in turn contributes to the anti-apoptotic and proliferative signals essential for leukemia cell survival. nih.gov

Given this connection, dual inhibition of FLT3 and Pim kinases is a promising therapeutic strategy. frontiersin.org Studies have demonstrated that combining FLT3 and Pim kinase inhibitors leads to synergistic cytotoxicity in AML cells. frontiersin.org The development of pyrimidine-based compounds has been central to this effort. For instance, various heterocyclic cores, including pyrimidines and related structures like imidazo[1,2-b]pyridazines, have been investigated as scaffolds for potent FLT3 inhibitors. nih.gov One such study identified an imidazo[1,2-b]pyridazine (B131497) derivative (compound 34f) that showed nanomolar inhibitory activity against both FLT3-ITD and its resistance-conferring mutant, FLT3-D835Y. nih.gov This compound effectively suppressed downstream signaling and blocked tumor growth in animal models. nih.gov Similarly, the pyrrolopyrimidine inhibitor A-419259 has been shown to potently inhibit both FLT3-ITD and Src-family kinases. researchgate.net

A hallmark of cancer is uncontrolled cell division, which results from a dysregulated cell cycle. Inducing cell cycle arrest and apoptosis (programmed cell death) are key mechanisms of action for many anticancer drugs. nih.gov Pyrimidine derivatives have been shown to effectively modulate these processes in various cancer cells.

For example, a novel series of pyrimidine-5-carbonitrile derivatives was found to induce cell cycle arrest at the S-phase in K562 leukemia cells, which was followed by apoptosis mediated through caspase-3 activation. nih.gov Mechanistically, the lead compound from this series demonstrated an ability to modulate the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. nih.gov Another study on new pyrimidine-5-carbonitrile derivatives found that the most potent compound arrested hepatocellular carcinoma (HepG2) cells in the G2/M phase and significantly induced apoptosis. rsc.org

Similarly, research on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives identified a compound that arrested the cell cycle of MCF-7 breast cancer cells in the G1 phase. mdpi.com This was accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis through the activation of caspases-9 and -3. mdpi.comnih.gov The imidazacridine derivative LPSF/AC-05 was also reported to induce apoptosis and cause cell cycle arrest in leukemia, lymphoma, and breast cancer cell lines. nih.gov Furthermore, some cyanopyrimidine derivatives have demonstrated the ability to arrest the cell cycle in the S and G2/M phases and induce apoptosis in ovarian and breast cancer cells, partly by inhibiting the anti-apoptotic proteins Mcl-1 and Bcl-2. mdpi.com

The anticancer potential of new compounds is frequently assessed by their ability to inhibit the growth of various cancer cell lines, a measure known as antiproliferative activity. The half-maximal inhibitory concentration (IC₅₀) is a standard metric used to quantify this activity, representing the concentration of a drug that inhibits cell growth by 50%. Numerous studies have evaluated this compound derivatives and related pyrimidine compounds against a wide array of human cancer cell lines, demonstrating their broad-spectrum potential.

For instance, a series of 4-anilino-6-phenylpyrimidines containing a urea (B33335) moiety was tested against MGC-803 (gastric), MCF-7 (breast), and EC-109 (esophageal) cancer cells, with some compounds showing greater cytotoxicity than the standard drug 5-fluorouracil. researchgate.net In another study, new pyrimidine-5-carbonitrile derivatives were evaluated against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines, with several compounds exhibiting potent activities. rsc.org Thienopyrimidine derivatives have also shown significant antiproliferative effects; one compound displayed an IC₅₀ value of 4.3 µg/mL against the MCF-7 cell line. mdpi.com

The tables below summarize the antiproliferative activities of selected pyrimidine derivatives against various cancer cell lines as reported in the literature.

Antiproliferative Activity of Pyrimidine-5-Carbonitrile Derivatives (IC₅₀ in µM)
CompoundHepG2 (Hepatocellular Carcinoma)A549 (Non-small Cell Lung Cancer)MCF-7 (Breast Cancer)Reference
10b3.565.857.68 rsc.org
Erlotinib (Reference)0.871.125.27 rsc.org
Antiproliferative Activity of a Urea-Containing Pyrimidine Derivative (IC₅₀ in µmol·L⁻¹)
CompoundMGC-803 (Gastric Cancer)MCF-7 (Breast Cancer)EC-109 (Esophageal Cancer)Reference
6a1.802.722.01 researchgate.net

The pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry for the development of anticancer agents. nih.gov Its structural features are present in both natural components of DNA and RNA and in a multitude of synthetic drugs. nih.gov The development of pyrimidine-based anticancer agents has evolved from early antimetabolites like 5-fluorouracil (5-FU), which broadly interfere with nucleic acid synthesis, to highly specific targeted therapies. nih.govgsconlinepress.com

Modern drug design focuses on creating pyrimidine derivatives that act as protein kinase inhibitors, recognizing the central role of kinases in cancer signaling. nih.gov The synthetic versatility of the pyrimidine ring allows chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. core.ac.ukmdpi.com This has led to the discovery of inhibitors for a range of kinases, including EGFR, FLT3, and others, which are crucial drivers in various cancers. mdpi.comnih.govrsc.org For example, pyrimidine-5-carbonitrile compounds have been developed as ATP-mimicking EGFR tyrosine kinase inhibitors, with some showing more potent antiproliferative activity than the established inhibitor erlotinib. gsconlinepress.com The goal of these development efforts is to create novel agents with improved efficacy and specificity, providing more effective treatments for diverse types of cancer. nih.gov

Other Reported Pharmacological Activities of Pyrimidine Derivatives

While the anticancer properties of pyrimidine derivatives are extensively studied, these compounds also exhibit a broad range of other biological activities. nih.govgsconlinepress.comorientjchem.org The pyrimidine scaffold is a versatile platform for developing drugs to treat various medical conditions beyond cancer. mdpi.com

Derivatives of the pyrimidine nucleus have been reported to possess significant anti-inflammatory and analgesic (pain-relieving) properties. nih.govorientjchem.orgjddtonline.info The mechanism for these effects is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) isoenzymes. researchgate.netnih.gov

Several studies have synthesized and evaluated pyrimidine derivatives for their ability to reduce inflammation and pain. For example, a series of pyrimidine-5-carbonitrile derivatives were noted for their anti-inflammatory and analgesic activities. researchgate.net Research into certain pyrimidine derivatives demonstrated dose-dependent inhibition of LPS-stimulated inflammatory cells and a reduction in reactive oxygen species, confirming their antioxidant and anti-inflammatory potential. nih.gov Some of these compounds showed high selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. researchgate.netnih.gov In vivo studies using animal models, such as the acetic acid-induced writhing test for analgesia, have confirmed the efficacy of certain furochromone pyrimidine derivatives, with some showing activity comparable or even superior to reference drugs. mdpi.com These findings highlight the potential of pyrimidine-based compounds as leads for developing new anti-inflammatory and analgesic agents. scirp.org

Anticonvulsant and Antidepressant Effects

Derivatives of this compound have been investigated for their potential therapeutic effects on the central nervous system, specifically as anticonvulsant and antidepressant agents.

In the realm of anticonvulsant activity, a series of 1,2,4-triazole (B32235) derivatives of pyrimidine were synthesized and screened using the maximal electroshock (MES) seizure method. researchgate.net Among the synthesized compounds, one derivative, compound 5f, emerged as the most potent in this series. researchgate.net Notably, this compound did not exhibit neurotoxicity at the highest administered dose. researchgate.net Another study focused on (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides and identified 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide as a lead compound. This derivative demonstrated the ability to prevent lethality, decrease the number and severity of seizures, and prolong the latency period in a pentylenetetrazole-induced seizure model in rats. medipol.edu.tr Molecular docking studies suggested its potential mechanism of action involves interaction with GABA-A, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. medipol.edu.tr Similarly, certain quinazoline-4(3H)-ones have shown promise, with most tested compounds displaying anticonvulsant activity in the subcutaneous pentylenetetrazole (scPTZ) screen. mdpi.com

Regarding antidepressant effects, the focus has largely been on the interaction of derivatives with key signaling pathways in the brain. The brain-derived neurotrophic factor (BDNF)-tyrosine kinase receptor B (TrkB) signaling pathway is a significant target for antidepressant action. nih.gov Antidepressants can modulate this pathway, leading to increased production of proteins involved in synaptic formation and promoting neuronal growth. nih.gov The interaction between serotonin (B10506) (5-HT) and BDNF is crucial for the therapeutic efficacy of antidepressant agents. nih.gov Some pyrimidine derivatives are being explored for their potential to act as serotonin reuptake inhibitors (SSRIs) and 5-HT1A receptor ligands, which could lead to a faster onset of antidepressant effects. mdpi.com For instance, certain thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown high affinity for both adenosine (B11128) A1 and A2A receptors, which are implicated in depression. mdpi.com

Interactive Data Table: Anticonvulsant Activity of Pyrimidine Derivatives

CompoundModelActivityNeurotoxicity
Compound 5f (1,2,4-triazole derivative)Maximal Electroshock (MES)Most potent in seriesNone observed at 100 mg/kg
2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamidePentylenetetrazole-induced seizuresReduced seizure number and severity, increased latencyNot specified
Quinazoline-4(3H)-ones (Compounds 8, 13, 19)Subcutaneous Pentylenetetrazole (scPTZ)High potency (3-4 fold more than ethosuximide)Not specified

Antihypertensive and Anthelmintic Activities

The therapeutic potential of this compound derivatives extends to cardiovascular and antiparasitic applications.

Several studies have highlighted the antihypertensive properties of pyrimidine derivatives. A series of achiral pyrimidine derivatives with a nifedipine-like structure were synthesized and evaluated for their ability to lower blood pressure. researchgate.net Certain compounds (5a, 5b, 11b, 8b, 9b–d, and 15b) demonstrated a significant decrease in mean arterial blood pressure in rabbits. researchgate.net The mechanism for some of these compounds involves calcium channel blockade and, in the case of compound 5b, the activation of endothelial nitric oxide synthase (eNOS) expression. researchgate.net Another study investigated pyrimidinetrione derivatives and found that they possess blood pressure-lowering, reno-protective, and vasodilatory effects, which are mediated through Ca++ antagonism, as well as antioxidant and anti-inflammatory pathways. nih.gov Furthermore, pyrimidin-4(3H)-one derivatives have been developed as potent and orally active angiotensin II receptor type 1 (AT1) antagonists, with one compound, 12a (Fimasartan), showing stronger in vivo potency than losartan. ebi.ac.uk

In the context of anthelmintic activity , various pyrimidine derivatives have shown efficacy against helminths. A study on pyrimidine derivatives incorporating carboxamide and sulphonamide moieties revealed that all synthesized compounds possessed in vitro anthelmintic properties against the earthworm Pheretima posthuma. shd-pub.org.rs Specifically, compounds 21a–c, e, g, m, and p demonstrated notable paralyzing effects, while compounds 21a–c, g, and m showed significant effects on the death time of the worms. shd-pub.org.rs Another investigation into novel benzimidazole (B57391) substituted 1,3,4-thiadiazole (B1197879) Schiff's bases found that one compound, PP-4, was more potent than the standard drug albendazole (B1665689) in causing the death of nematodes. fabad.org.tr Similarly, a series of 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives were evaluated, and compound 11b was identified as having the most significant anthelmintic effect. mdpi.com

Interactive Data Table: Antihypertensive and Anthelmintic Activity of Pyrimidine Derivatives

ActivityDerivative ClassKey Findings
AntihypertensiveAchiral pyrimidines (nifedipine-like)Significant decrease in mean arterial blood pressure; mechanism includes Ca2+ channel blockade and eNOS activation. researchgate.net
AntihypertensivePyrimidinetrione derivativesBlood pressure lowering, reno-protective, and vasodilatory effects via Ca2+ antagonism, antioxidant, and anti-inflammatory pathways. nih.gov
AntihypertensivePyrimidin-4(3H)-one derivativesPotent and orally active AT1 receptor antagonists. ebi.ac.uk
AnthelminticPyrimidine-carboxamide-sulphonamidesAll tested compounds showed in vitro activity against Pheretima posthuma. shd-pub.org.rs
AnthelminticBenzimidazole substituted 1,3,4-thiadiazole Schiff's basesCompound PP-4 was more potent than albendazole. fabad.org.tr
Anthelmintic3-(3-pyridyl)-oxazolidone-5-methyl estersCompound 11b showed the best effect. mdpi.com

Antiprotozoal and Antimalarial Applications

The structural versatility of this compound has led to the development of derivatives with significant activity against various protozoan parasites, including those responsible for malaria.

In the area of antiprotozoal research, natural products and their derivatives are being explored for their potential. nih.gov For example, 5-Phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has demonstrated both antiviral and antiprotozoal activities. medchemexpress.com Indazole derivatives have also shown promise against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. mdpi.com Furthermore, secondary metabolites from Photorhabdus and Xenorhabdus bacteria, including fabclavines, xenocoumacins, xenorhabdins, and PAX peptides, have been identified as having antiprotozoal properties. nih.gov

The fight against malaria has particularly benefited from the development of pyrimidine-based compounds. Pyrimethamine (B1678524), a well-known antimalarial drug, is a derivative of pyrimidine that targets the enzyme dihydrofolate reductase (DHFR). malariaworld.org Building on this, novel derivatives of pyrimethamine have been synthesized and tested, with some showing activity against Plasmodium berghei in mice. nih.gov More recent research has focused on developing pyrimidine derivatives that can overcome drug resistance. For instance, a series of pyrimidine-tethered spirochromane-based sulfonamide derivatives displayed strong antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. malariaworld.org The mechanism of action for some of these compounds involves the inhibition of the cysteine proteases falcipain-2 and falcipain-3. malariaworld.org Harmine derivatives are also being investigated as potential antimalarials, with a proposed mechanism involving the inhibition of P. falciparum heat shock protein 90. mesamalaria.org

Anti-tubercular Activity

Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb).

Several pyrimidine-containing compounds have advanced to clinical trials, including GSK 2556286, TBA-7371, and SPR720, highlighting the potential of this chemical scaffold. nih.gov A number of studies have focused on designing and synthesizing novel pyrimidine derivatives with potent anti-tubercular activity. For instance, a series of substituted benzothiazolylpyrimidine-5-carboxamides demonstrated excellent in vitro activity against the H37Rv strain of Mtb, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.08 µM. ucl.ac.uk These compounds were found to be selective inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. ucl.ac.uk

Another approach has involved the synthesis of 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione compounds. nih.gov Chiral resolution of the most active compounds revealed that the R-isomers displayed significant anti-TB activity against both H37Rv and multidrug-resistant (MDR) Mtb strains, along with good metabolic stability and oral bioavailability. nih.gov Pyrazole-3,5-diamine derivatives have also been synthesized and shown to have potent anti-TB activity, with molecular docking studies suggesting they interact with the enzyme Mtb Pks13 Thioesterase domain. chemmethod.comchemmethod.com

Interactive Data Table: Anti-tubercular Activity of Pyrimidine Derivatives

Derivative ClassTarget/MechanismKey Findings
Benzothiazolylpyrimidine-5-carboxamidesDprE1 inhibitorsExcellent in vitro activity against Mtb H37Rv (MIC = 0.8-3.1 µM). ucl.ac.uk
5-Phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidinesNot specifiedR-isomers showed significant activity against H37Rv and MDR-Mtb. nih.gov
Pyrazole-3,5-diamine derivativesMtb Pks13 Thioesterase domainPotent anti-TB activity. chemmethod.comchemmethod.com

Mechanism of Action Studies for this compound and its Analogues

Understanding the molecular mechanisms by which this compound and its derivatives exert their pharmacological effects is crucial for the development of new and improved therapeutic agents.

Interaction with Biological Targets

The biological activity of this compound and its analogues stems from their ability to interact with specific molecular targets within biological systems. These interactions can lead to the modulation of various physiological processes. smolecule.com For example, the pyrimidine ring is a key structural feature that allows these compounds to bind to a wide range of biological targets, including enzymes and receptors. smolecule.comgsconlinepress.com The presence of multiple nitrogen atoms in the pyrimidine ring facilitates hydrogen bonding and coordination with metal ions, further enhancing their binding capabilities. smolecule.com

In the context of cancer therapy, fluorinated pyrimidines like 5-fluorouracil (5-FU) are known to inhibit thymidylate synthase, a critical enzyme in DNA synthesis. The lipophilic nature of some derivatives can enhance membrane permeability, leading to more effective cellular uptake and cytotoxicity against microbial cells. For antihypertensive derivatives, the mechanism can involve the blockade of calcium channels or the activation of eNOS expression. researchgate.netnih.gov In the case of anti-tubercular agents, the enzyme DprE1 has been identified as a key target for some pyrimidine derivatives. ucl.ac.uk

Ligand-Receptor Interactions and Enzyme Activity Modulation

The formation and dissociation of noncovalent interactions between ligands and their receptors are fundamental to many biological processes. arxiv.org For this compound derivatives, these interactions are key to their therapeutic effects.

Ligand-Receptor Interactions: Molecular docking studies have been instrumental in elucidating the binding modes of pyrimidine derivatives with their target receptors. For instance, in the context of antidepressant research, docking studies have shown how thiazolo[5,4-d]pyrimidine derivatives can adopt specific binding conformations within the adenosine A1 and A2A receptors. mdpi.com Similarly, the interaction of arylpiperazine derivatives with the 5-HT2A receptor has been investigated, revealing key hydrogen bonding and π-π interactions that are crucial for their antagonist activity. mdpi.com

Enzyme Activity Modulation: Pyrimidine derivatives can act as inhibitors or modulators of various enzymes. For example, certain pyrimidine derivatives have been shown to inhibit glutathione (B108866) reductase (GR), an important antioxidant enzyme, with Ki values in the micromolar range. juniperpublishers.com In another study, novel pyrimidine derivatives were found to effectively inhibit carbonic anhydrase isoenzymes I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase. researchgate.net The ability to modulate enzyme activity is also central to the antimalarial action of some derivatives, which inhibit the cysteine proteases falcipain-2 and falcipain-3 in Plasmodium falciparum. malariaworld.org The regulation of enzyme activity through such interactions is a key mechanism by which these compounds exert their therapeutic effects. rsc.org

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

SAR studies of pyrimidine derivatives have consistently demonstrated that the nature and position of substituents on the pyrimidine ring are critical determinants of their pharmacological effects. nih.govresearchgate.net These investigations are essential for optimizing the therapeutic potential of pyrimidine-based compounds across a wide range of biological targets. humanjournals.com By systematically altering substituents, medicinal chemists can enhance desired activities, such as antimicrobial, anticancer, or anti-inflammatory properties, while potentially reducing off-target effects. benthamdirect.com A comprehensive understanding of SAR is crucial for the rational design of new, more effective pyrimidine-based drugs. researchgate.net

The biological activity of pyrimidine derivatives is profoundly influenced by the specific placement of substituents on the pyrimidine ring. nih.govbenthamdirect.com Different substitution patterns can lead to significant variations in potency and selectivity.

For instance, in a series of 1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone derivatives studied for their antimicrobial properties, the position of the methoxy (B1213986) substituent on the phenyl ring was found to be a key factor. iucr.org Specifically, a methoxy group at the ortho or meta position enhanced activity against Staphylococcus epidermidis, while a para substitution also improved activity against Staphylococcus aureus. iucr.org This highlights how subtle changes in substituent location can alter the spectrum of antimicrobial action.

Similarly, in another study on novel pyrimidine derivatives, a bromo substituent at the meta position of the aminopyrimidine moiety resulted in notable activity against E. coli. nih.gov Furthermore, investigations into 5-alkynyl derivatives of uracil (B121893) as antimycobacterial agents revealed that the 5-position is a critical site for substitution to achieve high potency. nih.gov

Table 1: Influence of Substituent Position on Antimicrobial Activity of Pyrimidine Derivatives

Parent Compound Substituent Position Observed Effect on Biological Activity Target Organism(s) Reference
1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone Methoxy ortho or meta Improved activity S. epidermidis iucr.org
1-(X-methoxyphenyl)-4-methyl-6-phenylpyrimidine-2(1H)-selenone Methoxy para Improved activity S. aureus iucr.org
Aminopyrimidine Bromo meta Appreciable activity E. coli nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying these key features is a cornerstone of rational drug design, enabling the enhancement of potency and selectivity.

For pyrimidine derivatives, several pharmacophoric elements have been identified as crucial for their interaction with various biological targets:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, which is a critical interaction for binding to many enzymes and receptors. mdpi.com

Aromatic and Hydrophobic Interactions: The planar and aromatic nature of the pyrimidine ring facilitates π–π stacking and hydrophobic interactions within the binding sites of target proteins. mdpi.com These interactions are often enhanced by the addition of hydrophobic substituents. acs.org

Substituents as Key Interaction Points: Specific substituents at various positions can serve as additional points of interaction. For example, in the development of thieno[2,3-d]pyrimidine (B153573) derivatives as VEGFR-2 inhibitors, the design was guided by the known pharmacophoric features of existing inhibitors, leading to a compound with significant inhibitory activity. bohrium.com

Halogen Atoms: The incorporation of halogen substituents can enhance potency and selectivity. For instance, in pyrrolo[2,3-d]pyrimidine derivatives, halogen atoms have been shown to improve the efficacy of these compounds as tyrosine kinase inhibitors. mdpi.com

Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, are instrumental in identifying and refining these pharmacophoric models. arabjchem.org These techniques help to visualize how a molecule fits into its target's binding site and predict how changes to the molecular structure will affect its binding affinity and, consequently, its biological activity. researchgate.netbohrium.com

Table 2: Key Pharmacophoric Features of Pyrimidine Derivatives

Pharmacophoric Feature Role in Biological Activity Example(s) Reference(s)
Pyrimidine Ring Nitrogens Hydrogen bond acceptors Essential for binding to various enzymes and receptors. mdpi.com
Aromatic Ring System π–π stacking and hydrophobic interactions Contributes to binding affinity within protein active sites. mdpi.com
Specific Substituents Additional interaction points Thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 inhibitors. bohrium.com

Vii. Applications of 5 Pyrimidinemethanamine Beyond Direct Pharmaceutical Use

Utility as a Pharmaceutical Intermediate for Diverse Drug Development

5-Pyrimidinemethanamine is a key building block in the synthesis of a multitude of pharmaceutical agents. chembk.comcymitquimica.com The pyrimidine (B1678525) ring is a common scaffold in medicinal chemistry, appearing in numerous drugs with diverse therapeutic actions. gsconlinepress.comnih.gov The aminomethyl group provides a reactive handle for chemists to introduce various functional groups and build more complex molecular architectures, leading to the development of new drug candidates. cymitquimica.com

The synthesis of novel therapeutics often involves multi-step processes where this compound or its derivatives serve as crucial intermediates. chembk.commedchemexpress.com For instance, it can be a precursor for compounds investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. gsconlinepress.com The ability to modify the pyrimidine core and the amino group allows for the fine-tuning of a molecule's pharmacological properties, such as its binding affinity to a biological target, its metabolic stability, and its pharmacokinetic profile.

Derivatives of this compound have been explored in the development of drugs targeting a range of conditions. For example, pyrimidine derivatives are central to the structure of certain kinase inhibitors used in cancer therapy and antiviral medications. gsconlinepress.comnewdrugapprovals.org The strategic use of this compound as an intermediate allows for the efficient and modular synthesis of libraries of related compounds, which can then be screened for biological activity, accelerating the drug discovery process.

Table 1: Examples of Drug Classes Utilizing Pyrimidine Intermediates

Drug ClassTherapeutic AreaRole of Pyrimidine Intermediate
Kinase InhibitorsOncologyForms the core scaffold for binding to the ATP-binding site of kinases.
Antiviral AgentsInfectious DiseasesActs as a nucleoside analogue to inhibit viral replication.
Anti-inflammatory DrugsImmunologyServes as a template for designing selective enzyme inhibitors.
CNS AgentsNeurologyProvides a framework for developing receptor agonists or antagonists.

Role in Nutraceuticals for Thiamine (B1217682) Deficiency Prevention

A significant application of a close derivative of this compound, specifically 4-amino-2-methyl-5-pyrimidinemethanamine, is in the synthesis of thiamine (Vitamin B1). smolecule.com Thiamine is an essential nutrient that the human body cannot produce, making dietary intake or supplementation necessary to prevent deficiency. nih.govmerckmanuals.com Thiamine deficiency can lead to serious health issues, including beriberi and Wernicke-Korsakoff syndrome, which affect the cardiovascular and nervous systems. merckmanuals.comnih.gov

The synthesis of thiamine involves the coupling of a pyrimidine moiety with a thiazole (B1198619) moiety. researchgate.netnih.gov 4-Amino-2-methyl-5-pyrimidinemethanamine provides the essential pyrimidine precursor for this synthesis. smolecule.com This makes it a critical component in the industrial production of thiamine, which is widely used in nutraceuticals and fortified foods to ensure adequate intake and prevent deficiency-related diseases. smolecule.commdpi.com The availability of this pyrimidine intermediate is therefore crucial for public health initiatives aimed at preventing nutritional deficiencies.

Research Chemical Applications in Biochemical Assays and Pyrimidine Metabolism Studies

In the realm of biochemical research, this compound and its derivatives serve as valuable tools for studying various biological processes. smolecule.comlabcompare.com The pyrimidine structure is fundamental to nucleic acids (DNA and RNA) and various coenzymes, making pyrimidine metabolism a critical area of study in biochemistry and molecular biology. wikipedia.orgfrontiersin.org

Researchers utilize compounds like this compound to investigate the enzymes and pathways involved in pyrimidine biosynthesis and degradation. wikipedia.orgwikilectures.eu By introducing labeled versions of this compound (e.g., with stable isotopes), scientists can trace its metabolic fate within cells, providing insights into the regulation of these pathways. nih.gov Such studies are vital for understanding normal cellular function and the dysregulation that occurs in diseases like cancer, where metabolic pathways are often altered. frontiersin.org

Furthermore, derivatives of this compound can be used as probes or ligands in biochemical assays to study the structure and function of proteins that bind pyrimidines, such as enzymes and receptors. nih.gov These studies can help in identifying and characterizing new drug targets. The ability to synthesize a variety of pyrimidine derivatives from this common precursor allows for the systematic exploration of structure-activity relationships, a key aspect of medicinal chemistry and chemical biology research. medchemexpress.com

Precursor in Agricultural Chemical Synthesis

The versatile reactivity of the pyrimidine ring and its substituents also finds application in the agricultural sector. cymitquimica.com Pyrimidine derivatives have been successfully developed as active ingredients in a range of agrochemicals, including herbicides, fungicides, and insecticides. nih.govevonik.com These compounds can be designed to selectively target metabolic pathways in weeds, fungi, or insects that are not present or are significantly different in crop plants, providing effective pest control with minimal damage to the desired crops.

This compound can serve as a starting material for the synthesis of these agrochemical compounds. cymitquimica.com The ability to introduce different functional groups onto the pyrimidine scaffold allows for the creation of new molecules with tailored biological activities and improved environmental profiles. Research in this area focuses on developing more potent and selective agrochemicals to enhance crop yields and protect against agricultural pests and diseases. evonik.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Pyrimidinemethanamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination of pyrimidine derivatives. For example, reacting 5-pyrimidinecarboxaldehyde with ammonia under hydrogenation (10 atm H₂, 80°C, Pd/C catalyst) yields this compound with >85% purity . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient). Adjust pH to 7–8 during workup to avoid decomposition of the amine group .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer:

  • Solubility : Determine in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask method at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) for quantification .
  • pKa : Perform potentiometric titration (0.1 M HCl/NaOH, 25°C) to measure basicity (expected pKa ~8.5 due to aromatic amine stabilization) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .

Q. What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

  • Methodological Answer:

  • NMR : Use ¹H NMR (DMSO-d₆, 400 MHz) to identify aromatic protons (δ 8.1–8.3 ppm) and methylamine protons (δ 2.9–3.1 ppm). ¹³C NMR confirms the pyrimidine ring carbons (δ 155–160 ppm) .
  • IR : Look for N-H stretches (~3350 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (e.g., m/z 124 for the parent compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound analogs?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions. Standardize protocols:

  • Bioactivity Assays : Compare IC₅₀ values under consistent parameters (e.g., enzyme concentration, pH 7.4 buffer, 37°C incubation). Include positive controls (e.g., pyrimethamine for DHFR inhibition ).
  • Data Normalization : Express results as % inhibition relative to vehicle controls and validate with triplicate runs. Use ANOVA with post-hoc Tukey tests (p < 0.05) to assess significance .
  • Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends in structure-activity relationships (SAR).

Q. What experimental designs are recommended to assess the role of this compound in modulating enzyme kinetics?

  • Methodological Answer:

  • Kinetic Studies : Use Michaelis-Menten assays with sPLA2 (human recombinant type IIA ). Vary substrate concentrations (0.1–10 mM) and measure initial reaction rates via spectrophotometry (405 nm). Fit data to Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding interactions with the pyrimidine ring and active-site residues. Validate with site-directed mutagenesis .

Q. How should researchers design stability-indicating methods for this compound under physiological conditions?

  • Methodological Answer:

  • Forced Degradation : Expose the compound to oxidative (3% H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 37°C. Monitor degradation pathways via UPLC-PDA (220–400 nm) .
  • Validation Parameters : Assess specificity, linearity (R² > 0.999), and LOQ (≤0.1 µg/mL) per ICH Q2(R1) guidelines. Include mass balance calculations to ensure method accuracy .

Data Analysis & Validation

Q. What strategies mitigate threats to validity in SAR studies of this compound derivatives?

  • Methodological Answer:

  • Confounding Variables : Control lipophilicity (logP) and molecular weight across analogs using ClogP software. Use multivariate regression to isolate electronic effects (Hammett σ) .
  • Replication : Repeat key assays in independent labs with blinded sample labeling to minimize bias .
  • Ethical Reporting : Disclose all synthetic yields and failed experiments to avoid publication bias .

Q. How can researchers leverage computational tools to optimize this compound derivatives for target selectivity?

  • Methodological Answer:

  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like molar refractivity and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.6) .
  • ADMET Prediction : Use SwissADME to predict bioavailability and toxicity. Prioritize derivatives with high GI absorption and low CYP3A4 inhibition .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValue/MethodReference
Molecular Weight123.15 g/mol
Melting Point162–164°C (DSC)
LogP0.85 (Calculated via XLogP3)
Solubility (Water)12.5 mg/mL (Shake-flask, 25°C)

Table 2 : Common Contradictions in Bioactivity Data and Solutions

ContradictionResolution StrategyReference
Variability in IC₅₀ valuesStandardize assay pH and temperature
Discrepant SAR trendsMeta-analysis with PubChem data
Unreported degradation productsForced degradation + LC-MS/MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.